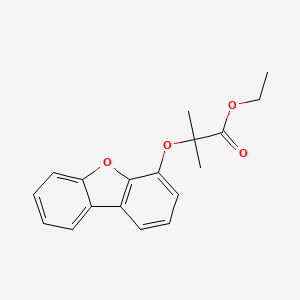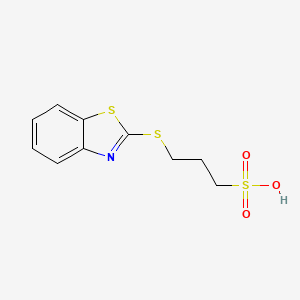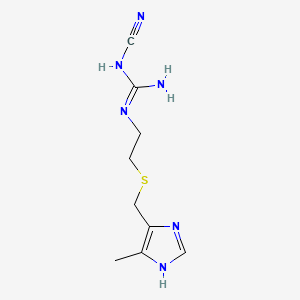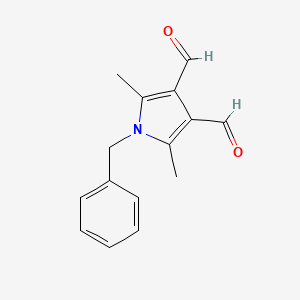
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde is an arenecarbaldehyde.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde and its derivatives play a crucial role in the synthesis of new heterocyclic compounds, which are significant in various chemical reactions and pharmaceutical applications. For example, a study on the synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated its potential in forming new heterocycles (Singh, Rawat, & Sahu, 2014).
Structural Evaluation and Reactivity Analysis
Detailed structural analysis and computational studies on pyrrole derivatives are essential for understanding their chemical reactivity and potential applications. Investigations into the structure, vibrational analysis, and hydrogen bonding of pyrrole derivatives provide insights into their chemical properties and potential applications in material science and chemistry (Singh et al., 2015).
Optical and Electronic Properties
- Non-Linear Optical Materials: Some derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde exhibit properties suitable for non-linear optical (NLO) materials. For instance, the computed first hyperpolarizability of certain pyrrole derivatives indicates their potential use in NLO applications, which are important in telecommunications and information processing (Singh, Rawat, & Sahu, 2014).
Pharmacological Applications
- Antimicrobial Properties: Some pyrrole derivatives, synthesized using 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde, have been shown to possess antimicrobial properties. These findings are significant for developing new antimicrobial agents, which are crucial in the fight against resistant bacterial and fungal infections (Hublikar et al., 2019).
Material Science Applications
- Conducting Polymers: Derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde are used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science, demonstrating the versatility of pyrrole derivatives in various industrial applications (Kim & Elsenbaumer, 1998).
Propriétés
Nom du produit |
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde |
|---|---|
Formule moléculaire |
C15H15NO2 |
Poids moléculaire |
241.28 g/mol |
Nom IUPAC |
1-benzyl-2,5-dimethylpyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-11-14(9-17)15(10-18)12(2)16(11)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3 |
Clé InChI |
RECJWNWZVDPHTR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C=O)C=O |
SMILES canonique |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C=O)C=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



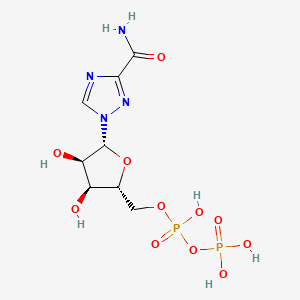
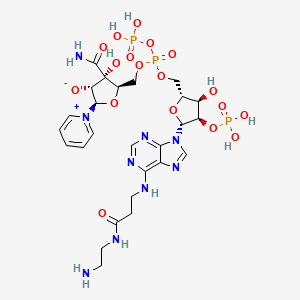
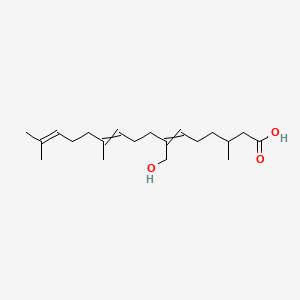
![5,5-dimethyl-2-[(E)-3-(4-methylanilino)prop-2-enoyl]cyclohexane-1,3-dione](/img/structure/B1204026.png)
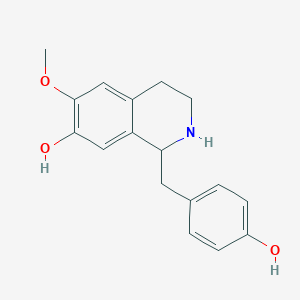
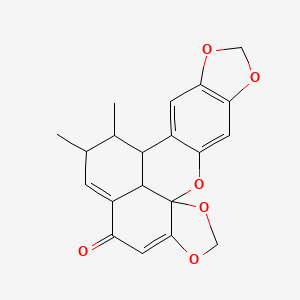
![[(6R,10S)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] acetate](/img/structure/B1204029.png)

![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)

